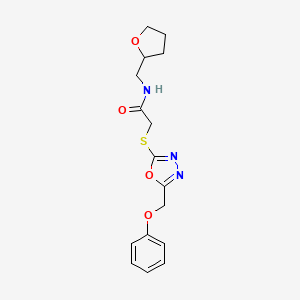

![molecular formula C15H13N3OS B6525785 3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine CAS No. 1011657-07-0](/img/structure/B6525785.png)

3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine” is a heterocyclic organic molecule that contains a pyridine ring and an oxadiazole ring . It has been synthesized using various methods and has shown promising results in scientific research.

Synthesis Analysis

A series of new 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methy])benzo[d]thiazol-2(3H)-ones were synthesized by reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions . Several synthetic methods for 1,3,4-oxadiazoles were reported. Traditionally, they can be prepared by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using a variety of reagents .Molecular Structure Analysis

The structures of the title compounds were confirmed by 1H-NMR, 13C-NMR, IR, MS and elemental analysis . Furthermore, the structure of compound 4i was determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available methyl/benzyl carbazates and aldehydes as starting substrates .Physical and Chemical Properties Analysis

The solid mass thus obtained on cooling was retained by filtering and washed with a small amount of ice-cooled ethanol to afford 1c as a white solid, Yield: 88%, mp: 137–140°C, IR (KBr) cm −1: 3385, 3290 (NHs), 1721 (CO, coumarin), 1687 (C=O, amide); 1 H NMR (400 MHz, DMSO- d 6) δ 8.24 (1H, s, H-4, coumarin), 8.12 (m, 1H, CON H NH 2), 7.62–7.39 (4H, m, Ar–H), 4.78 (s, 2H, NH 2, D 2 O exchangeable) .Wirkmechanismus

Target of Action

Compounds containing the 1,3,4-oxadiazole core have been known to exhibit a broad spectrum of biological activities .

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

1,3,4-oxadiazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse biological properties .

Pharmacokinetics

The presence of the 1,3,4-oxadiazole core in the molecule could potentially influence its pharmacokinetic properties .

Result of Action

Some 1,3,4-oxadiazole derivatives have shown moderate inhibition activity against certain fungi .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Biochemische Analyse

Biochemical Properties

It is known that 1,3,4-oxadiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the derivative and the biological context in which it is present.

Cellular Effects

It is known that 1,3,4-oxadiazole derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that 1,3,4-oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that 1,3,4-oxadiazole derivatives can have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that 1,3,4-oxadiazole derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that 1,3,4-oxadiazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that 1,3,4-oxadiazole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that 1,3,4-oxadiazole derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

2-benzyl-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-2-5-12(6-3-1)9-14-17-18-15(19-14)20-11-13-7-4-8-16-10-13/h1-8,10H,9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUIXEFOMAFCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NN=C(O2)SCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6525725.png)

![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B6525739.png)

![1-[4-(adamantan-1-yl)phenoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B6525750.png)

![2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B6525772.png)

![2-({[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525777.png)

![2-({[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525778.png)

![N-[(furan-2-yl)methyl]-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6525788.png)

![2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525798.png)

![3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525801.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-[(furan-2-yl)methyl]urea](/img/structure/B6525802.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexylurea](/img/structure/B6525807.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-cyclohexyl-3-methylurea](/img/structure/B6525820.png)

![3-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-1-(4-chlorophenyl)urea](/img/structure/B6525821.png)